Benzene, 1-ethyl-2-(methylsulfinyl)-
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Overview
Description
Benzene, 1-ethyl-2-(methylsulfinyl)- is an organic compound with the molecular formula C9H12OS It is a derivative of benzene, where an ethyl group and a methylsulfinyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethyl-2-(methylsulfinyl)- typically involves the introduction of an ethyl group and a methylsulfinyl group to the benzene ring through electrophilic aromatic substitution reactions. One common method involves the use of ethyl chloride and methylsulfinyl chloride as reagents, with a Lewis acid catalyst such as aluminum chloride to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-ethyl-2-(methylsulfinyl)- may involve multi-step synthesis processes. These processes often include the initial formation of intermediate compounds, followed by further reactions to introduce the desired functional groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethyl-2-(methylsulfinyl)- undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 1-ethyl-2-(methylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethyl-2-(methylsulfinyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylsulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethyl-2-methyl-: Similar structure but lacks the methylsulfinyl group.
Benzene, 1-methyl-2-(methylsulfinyl)-: Similar structure but with a methyl group instead of an ethyl group.
Benzene, (methylsulfinyl)-: Contains only the methylsulfinyl group without the ethyl group.
Uniqueness
Benzene, 1-ethyl-2-(methylsulfinyl)- is unique due to the presence of both the ethyl and methylsulfinyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
1-ethyl-2-methylsulfinylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-8-6-4-5-7-9(8)11(2)10/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESIETOELWUGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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